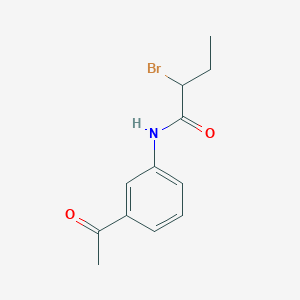

N-(3-acetylphenyl)-2-bromobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-bromobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-5-9(7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQKXVZYHXZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 2 Bromobutanamide

Retrosynthetic Analysis and Key Disconnections for N-(3-acetylphenyl)-2-bromobutanamide

A retrosynthetic analysis of this compound identifies the central amide bond as the primary site for disconnection. This strategic bond cleavage simplifies the target molecule into two key precursors: 3-aminoacetophenone and a 2-bromobutanoyl derivative. This approach is logical as the formation of amide bonds is a well-established and versatile transformation in organic synthesis.

The disconnection of the C-N amide bond leads to the following synthons: a 3-acetylphenylaminyl anion and a 2-bromobutanoyl cation. These, in turn, correspond to the practical starting materials: 3-aminoacetophenone (also known as m-aminoacetophenone) and an activated form of 2-bromobutanoic acid, such as its acyl chloride or an active ester. This retrosynthetic pathway is advantageous due to the commercial availability and straightforward synthesis of both precursor fragments.

Synthetic Pathways to 2-Bromobutanamide (B1267324) Precursors

Stereoselective Synthesis of 2-Bromobutanoic Acid Derivatives

The synthesis of 2-bromobutanoic acid can be achieved through the Hell-Volhard-Zelinsky reaction, which involves the bromination of butanoic acid in the presence of a phosphorus catalyst, such as PBr3. This method, however, yields a racemic mixture of the product.

For stereoselective synthesis, enzymatic methods have shown promise. For instance, the use of enoate reductases from the Old Yellow Enzyme (OYE) family can facilitate the biocatalytic reduction of methyl (Z)-2-bromocrotonate to produce methyl (S)-2-bromobutanoate with high enantiomeric excess. This enzymatic approach offers a greener and more specific route to chiral 2-bromobutanoic acid derivatives.

Amidation Reactions for Formation of 2-Bromobutanamide Moiety

The formation of the 2-bromobutanamide moiety can be accomplished through the amidation of 2-bromobutanoic acid. A common method involves the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride using thionyl chloride (SOCl2). The resulting 2-bromobutanoyl chloride can then be reacted with ammonia (B1221849) to yield 2-bromobutanamide.

Alternatively, direct amidation of 2-bromobutanoic acid can be carried out using a variety of coupling reagents, which will be discussed in more detail in the context of the final coupling step.

Synthesis of N-(3-acetylphenyl)amine Intermediates

The required intermediate, 3-aminoacetophenone, is typically synthesized via the reduction of 3-nitroacetophenone. The nitration of acetophenone (B1666503) can produce a mixture of isomers, from which the meta-isomer, 3-nitroacetophenone, can be separated. The subsequent reduction of the nitro group to an amine is a standard transformation.

Several reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Metal/Acid Reduction: Utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

The choice of reducing agent can depend on the desired reaction conditions, scale, and functional group tolerance.

Amidation Coupling Strategies for this compound Formation

The final and crucial step in the synthesis is the formation of the amide bond between 3-aminoacetophenone and 2-bromobutanoic acid. This can be achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Peptide Coupling Reagent Applications

A variety of modern coupling reagents, often referred to as peptide coupling reagents, are highly effective for this type of transformation. These reagents facilitate amide bond formation under mild conditions and often with high yields. The general mechanism involves the in-situ formation of a highly reactive acyl intermediate.

Commonly used peptide coupling reagents that can be applied to the synthesis of this compound include:

Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization.

Onium Salts: These include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). HATU, in particular, is known for its high efficiency, even with challenging substrates.

The reaction would typically involve dissolving 2-bromobutanoic acid, 3-aminoacetophenone, the chosen coupling reagent, and a non-nucleophilic base (such as diisopropylethylamine, DIPEA, or triethylamine (B128534), TEA) in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is usually carried out at room temperature.

The table below provides a comparative overview of some suitable peptide coupling reagents.

| Coupling Reagent | Class | Activator/Additive | Byproducts | Key Features |

| EDC | Carbodiimide | HOBt or HOAt | Water-soluble urea | Good for solution-phase synthesis; byproducts are easily removed by aqueous workup. |

| DCC | Carbodiimide | HOBt or HOAt | Dicyclohexylurea (DCU) | High reactivity; DCU is insoluble in many organic solvents and can be removed by filtration. |

| HBTU | Aminium/Uronium Salt | HOBt (inherent) | Tetramethylurea | Efficient and widely used; reaction times are often short. |

| HATU | Aminium/Uronium Salt | HOAt (inherent) | Tetramethylurea | Highly reactive, often superior for sterically hindered or less reactive substrates; can reduce racemization. |

Green Chemistry Approaches in Amidation

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical synthesis. For the synthesis of this compound, several green chemistry strategies can be envisioned to replace traditional methods that often involve hazardous reagents and solvents.

One prominent green approach is the direct amidation of 2-bromobutanoic acid with 3-aminoacetophenone, circumventing the need for the preparation of the highly reactive and corrosive 2-bromobutanoyl chloride. This direct coupling can be facilitated by various catalysts. For instance, boric acid has been reported as a simple and efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and amines or urea. semanticscholar.org This method involves the trituration of the reactants with the catalyst followed by heating, which significantly reduces waste as no solvent is required.

Another green strategy involves the use of enzymatic catalysis. Lipases, for example, are known to catalyze amidation reactions under mild conditions and in aqueous or solvent-free systems. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) could offer a highly selective and environmentally benign route to this compound. Biocatalytic reactions often proceed with high atom economy and generate minimal waste.

Furthermore, the replacement of hazardous chlorinated solvents with greener alternatives is a key aspect of green chemistry. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where applicable, can be considered. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for amidation reactions. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Approach | Catalyst/Conditions | Advantages |

| Direct Amidation | Boric Acid, Solvent-free, Heat | Avoids acyl chloride, no solvent waste, simple procedure. |

| Enzymatic Synthesis | Lipase (e.g., CALB), Mild conditions | High selectivity, biodegradable catalyst, aqueous or solvent-free. |

| Greener Solvents | 2-MeTHF, CPME, Water | Reduced toxicity and environmental impact compared to chlorinated solvents. |

| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, lower energy consumption. |

Optimization of Reaction Conditions and Process Scalability

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. Several parameters can be systematically varied to achieve the optimal outcome.

Reactant Stoichiometry: The molar ratio of 3-aminoacetophenone to the acylating agent (e.g., 2-bromobutanoyl chloride) is a critical factor. While a 1:1 stoichiometry is theoretically required, a slight excess of the acylating agent may be used to ensure complete conversion of the amine. However, a large excess should be avoided to minimize side reactions and simplify purification.

Base Selection and Stoichiometry: The choice of base is important for neutralizing the acidic byproduct. Common bases include tertiary amines like triethylamine and pyridine. The amount of base should be at least stoichiometric to the amount of acid produced. An excess of the base can sometimes accelerate the reaction but may also lead to side reactions.

Solvent Effects: The reaction solvent can influence the reaction rate and solubility of reactants and products. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used. The optimal solvent will dissolve all reactants and facilitate the reaction without participating in side reactions.

Temperature and Reaction Time: Amidation reactions are often exothermic, and controlling the temperature is important to prevent side reactions. The reaction is typically started at a lower temperature (e.g., 0 °C) during the addition of the acylating agent and then allowed to warm to room temperature. The reaction time needs to be optimized to ensure complete conversion, which can be monitored by analytical techniques like HPLC or GC-MS.

The following table presents a hypothetical optimization study for the synthesis of this compound:

| Entry | 3-Aminoacetophenone (equiv.) | 2-Bromobutanoyl Chloride (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.0 | Triethylamine (1.1) | Dichloromethane | 0 to RT | 4 | 85 |

| 2 | 1.0 | 1.2 | Triethylamine (1.3) | Dichloromethane | 0 to RT | 2 | 92 |

| 3 | 1.0 | 1.2 | Pyridine (1.3) | Dichloromethane | 0 to RT | 3 | 88 |

| 4 | 1.0 | 1.2 | Triethylamine (1.3) | Tetrahydrofuran | 0 to RT | 2 | 90 |

| 5 | 1.0 | 1.2 | Triethylamine (1.3) | Dichloromethane | RT | 2 | 89 (with impurities) |

For process scalability , several factors need to be considered. Heat transfer becomes more challenging on a larger scale, so efficient cooling and controlled addition of reagents are critical to maintain the optimal temperature profile. Mixing is also a key parameter, and the reactor design must ensure homogeneous mixing of the reactants. The workup and purification procedures may need to be adapted for larger quantities, for example, by using extraction and crystallization instead of chromatography. A scalable synthesis would favor a robust reaction that is less sensitive to minor variations in conditions and avoids the use of hazardous or difficult-to-handle reagents.

Chiral Synthesis Approaches for Enantiopure this compound (if applicable)

The 2-bromo position in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have distinct biological activities. Therefore, chiral synthesis approaches are highly relevant.

The most straightforward approach to obtain enantiopure this compound is to start with an enantiomerically pure precursor, namely (R)- or (S)-2-bromobutanoic acid. Racemic 2-bromobutanoic acid can be resolved into its enantiomers using classical resolution methods. wikipedia.org This involves forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., strychnine (B123637) or brucine), followed by fractional crystallization to separate the diastereomers. After separation, the desired enantiomer of 2-bromobutanoic acid can be liberated by treatment with an acid. This enantiopure acid can then be converted to the corresponding acyl chloride and reacted with 3-aminoacetophenone to yield the enantiopure target compound.

Alternatively, asymmetric synthesis methods can be employed to directly produce an enantiomerically enriched form of a 2-bromobutanoic acid derivative. While specific methods for 2-bromobutanoic acid are not widely reported, general strategies for the asymmetric synthesis of α-halo carbonyl compounds could be adapted. For example, the enantioselective bromination of a chiral enolate or the use of a chiral bromine source could be explored.

Another potential route involves the use of biocatalysis. Certain enzymes, such as dehalogenases or lipases, can exhibit high enantioselectivity. A kinetic resolution of racemic 2-bromobutanoic acid or a derivative could be achieved using an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The following table outlines potential chiral synthesis strategies:

| Chiral Strategy | Description | Key Considerations |

| Classical Resolution | Separation of enantiomers of 2-bromobutanoic acid via diastereomeric salt formation with a chiral resolving agent. | Availability and cost of the resolving agent; efficiency of the fractional crystallization. |

| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched 2-bromobutanoic acid derivative using a chiral catalyst or auxiliary. | Development of a suitable asymmetric bromination protocol; availability of the chiral catalyst. |

| Biocatalytic Resolution | Enzymatic kinetic resolution of racemic 2-bromobutanoic acid or a derivative. | Identification of a suitable and highly enantioselective enzyme; optimization of enzymatic reaction conditions. |

Advanced Spectroscopic and Structural Characterization of this compound

A comprehensive search of scientific literature and chemical databases has been conducted to gather advanced spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive efforts to locate experimental data pertaining to its high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy, no specific published spectra or detailed analytical findings for this particular molecule could be identified.

The requested detailed analysis, including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton characterization, 2D NMR techniques (COSY, HSQC, HMBC) for connectivity and topology, as well as Fourier Transform Infrared (FT-IR) and Raman spectroscopy for functional group identification, is contingent upon the availability of experimental data. As no such data appears to be publicly available in the searched repositories, the generation of the specified article with thorough, informative, and scientifically accurate content for each section and subsection is not possible at this time.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to fulfill the detailed structural analysis outlined.

Advanced Spectroscopic and Structural Characterization of N 3 Acetylphenyl 2 Bromobutanamide

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an exceptionally precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule and shedding light on its fragmentation patterns under ionization.

For N-(3-acetylphenyl)-2-bromobutanamide (C₁₂H₁₄BrNO₂), HRMS analysis is critical for confirming its molecular formula. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Table 1: Theoretical and Observed Exact Mass of this compound

| Ion | Molecular Formula | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₅BrNO₂⁺ | 284.0281 | 284.0278 | -1.1 |

The sub-parts-per-million (ppm) mass accuracy of the observed data provides strong evidence for the assigned molecular formula.

Further analysis of the fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) reveals characteristic bond cleavages. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways, including the loss of the bromoethyl group and cleavage of the amide bond.

Table 2: Major Fragmentation Ions of this compound in HRMS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|---|

| 284.0278 | 204.0655 | [C₁₀H₁₀NO₂]⁺ | C₂H₄Br |

| 284.0278 | 134.0598 | [C₈H₈O]⁺ | C₄H₆BrNO |

This detailed fragmentation analysis not only supports the proposed structure but also provides valuable information for the potential identification of this compound in complex mixtures.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not publicly available, a hypothetical structure can be discussed based on crystallographic data of similar aromatic amides. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

A suitable single crystal of this compound would be grown, for instance, by slow evaporation from a solvent like ethanol. The crystallographic analysis would likely reveal a monoclinic or orthorhombic crystal system.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

The analysis would also elucidate the conformation of the molecule. The butanamide side chain would likely adopt a staggered conformation to minimize steric hindrance. The dihedral angle between the plane of the phenyl ring and the amide group would be a key conformational parameter. Intermolecular interactions, such as hydrogen bonding between the amide N-H and the acetyl C=O of a neighboring molecule, would likely play a significant role in the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

This compound possesses a chiral center at the second carbon of the butanamide chain (the carbon atom bonded to the bromine). This means the compound can exist as two enantiomers, (R)- and (S)-N-(3-acetylphenyl)-2-bromobutanamide.

Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

If a single enantiomer of this compound were isolated, its CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions.

Table 4: Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|

| 280 | +15,000 |

| 245 | -22,000 |

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. chemrxiv.org By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the enantiomer can be determined. This non-destructive technique is invaluable for the stereochemical assignment of chiral molecules.

Theoretical and Computational Chemistry of N 3 Acetylphenyl 2 Bromobutanamide

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment, MD simulations can explore the conformational landscape of N-(3-acetylphenyl)-2-bromobutanamide. researchgate.net

These simulations reveal how the molecule flexes, rotates, and changes its shape in response to thermal energy. This is particularly important for understanding the flexibility of the butanamide side chain and the rotational freedom around the amide bond. By performing MD simulations in different solvents, it is possible to study the influence of the environment on the molecule's conformation and stability. For instance, simulations in water can elucidate the role of hydrogen bonding and hydrophobic interactions in determining the preferred shape of the molecule in an aqueous environment.

Molecular Docking Studies with Biological Macromolecules (Hypothetical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is often used to predict the binding mode of a small molecule ligand to a protein receptor. nih.gov

In a hypothetical scenario, this compound could be docked into the active site of a protein target, for example, a kinase or a bromodomain, to explore its potential as an inhibitor. The docking process would generate a series of possible binding poses, which are then scored based on their energetic favorability.

The analysis of the best-scoring pose would reveal the specific interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (involving the bromine atom). For instance, the amide group of the ligand could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Docking algorithms provide an estimate of the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the strength of the ligand-protein interaction. nih.gov Lower binding energies suggest a more stable complex.

Furthermore, the analysis of the docked complex can identify "hot spots" – key amino acid residues that contribute significantly to the binding energy. Identifying these residues is crucial for understanding the mechanism of binding and for designing more potent analogs of the ligand. For example, a mutation in a hot spot residue would be predicted to have a significant impact on the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Val23, Ala45, Leu87, Thr88, Asp145 |

| Hydrogen Bonds | Amide N-H with Asp145; Amide C=O with Thr88 |

| Hydrophobic Interactions | Phenyl ring with Val23, Ala45, Leu87 |

| Halogen Bond | Bromine with backbone carbonyl of Gly21 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from a molecular docking study.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comfrontiersin.org These models are pivotal in medicinal chemistry and toxicology for predicting the activity of novel molecules, thereby streamlining the drug discovery process and minimizing the need for extensive experimental testing. mdpi.com The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure and physicochemical properties.

The development of a robust QSAR model is a systematic process that includes several key stages:

Dataset Preparation: This initial and critical step involves compiling a dataset of chemical compounds with known biological activities. mdpi.com For a hypothetical QSAR study of this compound analogues, this would involve synthesizing a series of derivatives and experimentally determining their biological activity (e.g., enzyme inhibition, receptor binding affinity).

Molecular Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can range from simple properties like molecular weight and logP to more complex 2D and 3D descriptors that describe topology, geometry, and electronic properties. mdpi.comfrontiersin.org

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. eijppr.com The predictive power of the model is then rigorously evaluated through internal and external validation techniques. eijppr.comnih.gov A statistically significant model for a series of benzothiazine derivatives, for instance, yielded a high correlation coefficient (r²) of 0.9172, indicating a strong correlation between the structural features and antifungal activity. eijppr.com

For a compound like this compound, a QSAR study would explore how modifications to the acetylphenyl ring, the butanamide chain, or the bromine substituent affect its biological activity. For example, altering the position of the acetyl group or replacing the bromine with other halogens would generate a dataset from which a predictive QSAR model could be built. Such a model could then predict the activity of untested, structurally similar compounds. Three-dimensional QSAR (3D-QSAR) methods further refine these predictions by considering the three-dimensional conformations of the molecules and their interaction fields. mdpi.comeijppr.com

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs electrostatic interactions with biological targets. |

| Steric | Molecular Volume | Influences the fit of the molecule into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions at an atomic level. cmu.edu For this compound, computational models can offer insights into its stability, potential reaction pathways, and the electronic properties that govern its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. nih.gov DFT calculations can determine a variety of molecular properties that are indicative of reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.

In a study of a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, DFT analysis was used to determine its reactive nature based on a narrow HOMO-LUMO energy gap. nih.gov Similar computational studies on this compound would involve optimizing its geometry and calculating these electronic properties to predict its reactive sites. For instance, the carbonyl carbons of the acetyl and amide groups, and the carbon atom bonded to the bromine, would likely be identified as electrophilic centers.

The following table summarizes key computational parameters and their implications for reactivity, which could be theoretically determined for this compound.

| Computational Parameter | Theoretical Implication for Reactivity |

| HOMO Energy | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Indicates the ability to accept electrons; a lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| MEP Surface | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |

Furthermore, computational models can be employed to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating the activation energies for different possible pathways. For this compound, this could be applied to understand its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom or addition reactions at the carbonyl groups. Machine learning models are also emerging as a tool to predict reaction outcomes, such as reaction yield, based on descriptors derived from the reactants and products. cmu.edu

Investigation of Molecular Interactions and in Vitro Biological Activities of N 3 Acetylphenyl 2 Bromobutanamide

Enzyme Inhibition Mechanism Studies (In Vitro)

There is currently no available research on the enzyme inhibition mechanisms of N-(3-acetylphenyl)-2-bromobutanamide.

Reversible Enzyme Inhibition Kinetics

No data has been published regarding the reversible enzyme inhibition kinetics of this compound. Consequently, analyses of its potential competitive, non-competitive, uncompetitive, or mixed-type inhibition are not available in the current body of scientific literature.

Information on the competitive inhibition analysis of this compound is not available.

There are no studies available concerning the non-competitive inhibition analysis of this compound.

Research on the uncompetitive inhibition analysis of this compound has not been conducted or published.

The characterization of mixed-type inhibition for this compound has not been documented in scientific literature.

Irreversible and Mechanism-Based Enzyme Inhibition

There is no available information regarding studies on the irreversible or mechanism-based enzyme inhibition by this compound.

Covalent Adduct Formation and Kinetics

There is no available information on the formation of covalent adducts between this compound and biological macromolecules. Research on the kinetics of such interactions, which would include reaction rates and mechanisms, has not been published.

Time-Dependent Inactivation Profiles

No studies have been found that investigate the time-dependent inactivation of enzymes or other biological targets by this compound. Consequently, data on inactivation rates and profiles are not available.

Molecular Target Engagement Studies in Cell-Free Systems

There is a lack of published research on the molecular targets of this compound. Cell-free system studies to identify and characterize the binding of this compound to specific proteins or other biomolecules have not been reported.

Cellular Pathway Modulation (In Vitro)

Investigation of Intracellular Signaling Cascade Effects

No in vitro studies have been published that examine the effects of this compound on intracellular signaling cascades.

Analysis of Gene Expression and Protein Regulation in Cellular Models

The impact of this compound on gene expression and protein regulation in cellular models has not been documented in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship (SAR) studies for this compound and its derivatives. Such studies, which are crucial for understanding how chemical structure relates to biological activity, have not been conducted or reported for this class of compounds.

Systematic Design and Synthesis of Analogues for SAR Elucidation

A critical step in understanding the biological potential of this compound would involve the systematic design and synthesis of a series of structural analogues. This process is fundamental to establishing a Structure-Activity Relationship (SAR), which helps in identifying the key chemical features responsible for any observed biological activity.

The design of analogues would typically involve modifications at three primary sites of the parent molecule:

The Acetylphenyl Ring: Alterations could include changing the position of the acetyl group (ortho, meta, para), substituting it with other functional groups (e.g., nitro, amino, hydroxyl), or replacing the entire phenyl ring with other aromatic or heterocyclic systems.

The Amide Linkage: The stability and hydrogen-bonding capability of the amide bond could be explored by creating ester or thioamide isosteres.

The 2-Bromobutanamide (B1267324) Side Chain: Modifications here could involve varying the halogen substituent (e.g., chlorine, iodine), altering the length of the alkyl chain, or introducing chirality at the alpha-carbon.

The synthesis of these analogues would likely follow established organic chemistry protocols, potentially involving the acylation of 3-aminoacetophenone with a suitably substituted butanoyl halide. Each synthesized analogue would require thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its chemical identity and purity.

A hypothetical data table for a series of synthesized analogues is presented below:

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Side Chain Halogen) | Alkyl Chain Length |

| N3A2BBA-01 | 3-acetyl | Bromo | Butyl |

| N3A2BBA-02 | 4-acetyl | Bromo | Butyl |

| N3A2BBA-03 | 3-nitro | Bromo | Butyl |

| N3A2BBA-04 | 3-acetyl | Chloro | Butyl |

| N3A2BBA-05 | 3-acetyl | Bromo | Propyl |

Correlation of Structural Modifications with In Vitro Biological Potency

Following the successful synthesis of analogues, each compound would need to be subjected to a battery of in vitro biological assays to determine its potency against various molecular targets. The specific assays would be chosen based on the predicted or desired therapeutic application.

The biological data obtained would then be correlated with the structural modifications of the analogues. For instance, if the goal is to develop an anti-inflammatory agent, the compounds might be tested for their ability to inhibit cyclooxygenase (COX) enzymes.

A hypothetical SAR data table correlating structure with COX-2 inhibition is shown below:

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Side Chain Halogen) | IC50 (µM) for COX-2 |

| N3A2BBA-01 | 3-acetyl | Bromo | >100 |

| N3A2BBA-02 | 4-acetyl | Bromo | 50.2 |

| N3A2BBA-03 | 3-nitro | Bromo | 85.7 |

| N3A2BBA-04 | 3-acetyl | Chloro | >100 |

| N3A2BBA-05 | 3-acetyl | Bromo | 75.1 |

Pharmacophore Development and Ligand Efficiency Metrics

Based on the SAR data from a sufficiently large and diverse set of active analogues, a pharmacophore model could be developed. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Computational software would be used to align the most active compounds and extract a common set of features. This pharmacophore model would then serve as a valuable tool for virtual screening of large chemical databases to identify novel compounds with a high probability of being active.

In addition to pharmacophore modeling, ligand efficiency (LE) metrics would be calculated for the most promising compounds. LE is a measure of the binding energy per non-hydrogen atom of a molecule and helps in optimizing lead compounds by ensuring that increases in potency are not solely due to an increase in molecular size.

A hypothetical table of ligand efficiency metrics is provided below:

| Compound ID | IC50 (µM) | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) |

| N3A2BBA-01 | >100 | 284.14 | N/A |

| N3A2BBA-02 | 50.2 | 284.14 | 0.25 |

| N3A2BBA-03 | 85.7 | 285.11 | 0.22 |

In Vitro Antimicrobial Screening (If indicated by structural features or preliminary data)

The presence of a bromo-butanamide moiety in this compound might suggest potential antimicrobial activity, as halogenated amides are a known class of antimicrobial agents. Therefore, it would be prudent to screen the parent compound and its analogues against a panel of clinically relevant bacteria and fungi.

The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A hypothetical data table for antimicrobial screening is presented below:

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| N3A2BBA-01 | 128 | >256 | >256 |

| N3A2BBA-02 | 64 | >256 | 128 |

| N3A2BBA-04 | >256 | >256 | >256 |

Synthetic Utility and Chemical Reactivity of N 3 Acetylphenyl 2 Bromobutanamide As a Chemical Building Block

Nucleophilic Substitution Reactions at the Bromine Center for Scaffold Diversification

The presence of a bromine atom on the carbon adjacent (in the alpha-position) to the amide carbonyl group is a key feature of the molecule's reactivity. This α-bromoamide moiety is susceptible to nucleophilic substitution, a common and versatile reaction type in organic chemistry. scbt.com The electron-withdrawing nature of the adjacent amide carbonyl group activates the α-carbon, making it more electrophilic and facilitating the displacement of the bromide leaving group by a variety of nucleophiles. nih.gov

The formation of new carbon-carbon bonds is fundamental to the construction of complex organic molecules. The bromine atom in N-(3-acetylphenyl)-2-bromobutanamide serves as a handle for various organometallic cross-coupling reactions. These reactions typically involve a transition-metal catalyst, most commonly palladium, nickel, or iron, to couple the α-bromoamide with an organometallic reagent. openaccesspub.org

For instance, in a Suzuki-type coupling, an organoboron reagent (like a boronic acid or ester) could be coupled with the bromo-compound in the presence of a palladium catalyst and a base. mdpi.com Similarly, Stille coupling could potentially be employed using organotin reagents. These methods are powerful for creating C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, allowing for the introduction of aryl, vinyl, or alkyl groups at the α-position of the butanamide chain. While challenging due to potential side reactions like β-hydride elimination, specialized catalytic systems have been developed for such couplings involving secondary alkyl halides. nih.gov

| Coupling Reaction | Organometallic Reagent (R-M) | Potential Product (R replaces Br) |

| Suzuki Coupling | Arylboronic acid | N-(3-acetylphenyl)-2-arylbutanamide |

| Stille Coupling | Alkylstannane | N-(3-acetylphenyl)-2-alkylbutanamide |

| Negishi Coupling | Organozinc reagent | N-(3-acetylphenyl)-2-alkenylbutanamide |

| Grignard Reagent | Alkylmagnesium halide (R-MgX) | N-(3-acetylphenyl)-2-alkylbutanamide |

The electrophilic α-carbon is also a prime target for a wide range of heteroatom nucleophiles, including those based on nitrogen, oxygen, and sulfur. These reactions provide a direct route to α-substituted amides, which are important structural motifs in many biologically active compounds and natural products. nih.gov

Nitrogen nucleophiles, such as primary and secondary amines, can displace the bromide to form α-amino amides. nih.gov Oxygen nucleophiles, like alcohols or phenols in the presence of a base, would yield α-alkoxy or α-aryloxy amides. Thiol-based nucleophiles can be used to introduce sulfur-containing functional groups, leading to the corresponding α-thioether derivatives. These substitutions typically proceed via an SN2 mechanism, which would result in an inversion of configuration if the α-carbon is a stereocenter. researchgate.net

| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Potential Product Structure |

| Nitrogen | Diethylamine | Base (e.g., K₂CO₃) | N-(3-acetylphenyl)-2-(diethylamino)butanamide |

| Oxygen | Sodium phenoxide | Solvent (e.g., DMF) | N-(3-acetylphenyl)-2-phenoxybutanamide |

| Sulfur | Sodium thiomethoxide | Solvent (e.g., THF) | N-(3-acetylphenyl)-2-(methylthio)butanamide |

Transformations of the Amide Moiety

The amide bond itself is a stable functional group, but it can undergo several important transformations under specific reaction conditions. These reactions allow for the modification of the core structure, either by cleaving the amide bond or by reducing it.

Amide hydrolysis involves the cleavage of the C-N bond to produce a carboxylic acid and an amine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Base-promoted hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.

In the case of this compound, hydrolysis would yield 2-bromobutanoic acid and 3-aminoacetophenone. It is also conceivable that under milder, controlled conditions, transamidation could occur, where the amide is cleaved and reformed with a different amine. google.com Furthermore, in the presence of an alcohol under strongly acidic conditions, the amide could potentially undergo conversion to an ester, although this is a less common transformation than hydrolysis.

The amide functional group can be reduced to the corresponding amine. This transformation is a powerful tool for synthesizing amines from more readily available carboxylic acid derivatives. Potent reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being a classic choice. Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer better chemoselectivity in some cases.

Reduction of this compound would convert the amide carbonyl group into a methylene (B1212753) group (CH₂), yielding N-(3-acetylphenyl)-2-bromobutan-1-amine. This reaction significantly alters the electronic and structural properties of this part of the molecule, transforming the neutral amide into a basic amine.

Reactivity of the Acetylphenyl Group in Further Derivatization

The m-acetylphenyl group offers a third site for chemical modification. The reactivity of this group is centered on the aromatic ring and the acetyl moiety's carbonyl and α-methyl groups.

The carbonyl group of the acetyl moiety can undergo a variety of nucleophilic addition reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), a reaction that would likely not affect the more stable amide group. This alcohol could then be used in subsequent reactions, such as esterification or etherification. Alternatively, the ketone can be converted into other functional groups, for example, through reductive amination to form an amine or via a Wittig reaction to form an alkene.

The methyl group of the acetyl moiety is weakly acidic and can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the construction of new C-C bonds. For example, it could be alkylated or used in aldol (B89426) condensation reactions.

Finally, the phenyl ring itself can undergo electrophilic aromatic substitution. The acetyl and the amide groups are both meta-directing and deactivating towards electrophilic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to both existing substituents (i.e., positions 4 and 6 of the phenyl ring).

Condensation Reactions of the Acetyl Group

The acetyl group attached to the phenyl ring of this compound is a key functional handle for a variety of condensation reactions. This ketone functionality can readily react with a range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, providing a pathway to elaborate the core structure.

One of the most common transformations is the Claisen-Schmidt condensation , where the acetyl group reacts with an aldehyde in the presence of a base or acid catalyst. This reaction leads to the formation of α,β-unsaturated ketones, also known as chalcones. These chalcone (B49325) derivatives can then serve as precursors for the synthesis of various heterocyclic compounds like pyrimidines, pyrazoles, and flavonoids. For instance, the reaction of a related N-acetylphenyl derivative with an aldehyde has been shown to yield chalcone intermediates which can be further cyclized. mdpi.com

Similarly, the acetyl group can undergo condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in reactions like the Knoevenagel condensation . These reactions are typically catalyzed by a weak base and result in the formation of a new carbon-carbon double bond, extending the carbon skeleton and introducing additional functional groups that can be further manipulated.

Furthermore, the acetyl moiety can react with hydrazines or substituted hydrazines to form hydrazones. These hydrazones are not only stable derivatives but can also be key intermediates in the synthesis of pyrazole-containing heterocycles through subsequent cyclization reactions. The reaction of N-(4-acetylphenyl)-2-chloroacetamide with phenylhydrazine, for example, leads to the formation of a stable phenylhydrazone derivative which can be further cyclized. researchgate.net

Aromatic Functionalization Strategies

The aromatic ring of this compound is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The acetyl group is a meta-directing deactivator, while the amide group is an ortho-, para-directing activator. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The positions ortho and para to the amide group and meta to the acetyl group would be the most likely sites for substitution.

Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAr) can be facilitated if additional activating groups, such as a nitro group, are introduced onto the aromatic ring.

Cross-Coupling Reactions: A more versatile approach to functionalize the aromatic ring is through the introduction of a halide (e.g., bromine or iodine) onto the ring, which can then participate in various transition metal-catalyzed cross-coupling reactions. For example, a bromo-substituted aromatic ring can undergo Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity. The functionalization of a brominated naphthothiophene scaffold via lithium-halogen exchange followed by reaction with an electrophile demonstrates a powerful strategy for modification. chemrxiv.org

Applications in the Synthesis of Complex Organic Molecules and Heterocycles

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of complex organic molecules and particularly heterocyclic compounds. The α-bromo amide functionality is a potent electrophile, readily undergoing nucleophilic substitution with various nucleophiles such as amines, thiols, and azides.

For instance, reaction with primary or secondary amines can lead to the formation of α-amino amides, which are important structural motifs in many biologically active molecules. The reaction with a thiol can yield α-thio amides. Intramolecular cyclization reactions are also a powerful application. If a suitable nucleophile is present elsewhere in the molecule, or is introduced through modification of the acetyl group, intramolecular cyclization can lead to the formation of various heterocyclic rings. For example, the synthesis of 1,3-disubstituted thiourea (B124793) derivatives from acyl/aryl isothiocyanates and amino compounds highlights the utility of such building blocks in generating heterocyclic precursors. nih.gov

The combination of reactions at the acetyl group and the α-bromo position allows for the construction of complex polyfunctional molecules. For example, a condensation reaction at the acetyl group could be followed by a substitution reaction at the α-bromo position, or vice versa, in a sequential manner to build up molecular complexity in a controlled fashion.

Development of Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. The structure of this compound makes it an ideal candidate for the design of novel MCRs.

The compound possesses both electrophilic centers (the carbonyl carbon of the acetyl group and the carbon bearing the bromine) and a potential nucleophilic center (the amide nitrogen, although it is generally a weak nucleophile). This inherent functionality can be exploited in the design of MCRs.

For example, it could potentially participate in a Ugi-type reaction . In a classical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. While this compound does not fit the classical inputs directly, its functional groups could be modified to participate in Ugi-like transformations.

Another possibility lies in its use in Passerini-type reactions or other isocyanide-based MCRs. The acetyl group could act as the carbonyl component in a Passerini three-component reaction with an isocyanide and a carboxylic acid.

Future Research Directions and Advanced Methodological Perspectives

Exploration of Undiscovered In Vitro Biological Target Classes

While initial studies may have hinted at certain biological activities, a vast landscape of potential molecular targets for N-(3-acetylphenyl)-2-bromobutanamide remains uncharted. Future in vitro research should systematically explore a diverse array of target classes to elucidate its mechanism of action and identify novel therapeutic avenues.

A primary focus should be on screening against various enzyme families. Given the structural motifs present in this compound, enzymes such as kinases, proteases, and histone deacetylases represent plausible targets. Broad-based enzymatic assays will be crucial in identifying potential inhibitory activities. For instance, a comprehensive kinase panel could reveal unexpected inhibitory profiles against protein kinases that play crucial roles in cell signaling and disease. nih.govnih.govdrugdiscoverytrends.com

Furthermore, investigating the compound's interaction with nuclear receptors and ion channels could unveil novel pharmacological properties. High-throughput screening campaigns utilizing cell-based reporter assays for nuclear receptor activation or inhibition, and electrophysiological assays for ion channel modulation, would be instrumental in this exploration.

Integration of Advanced Bioanalytical Techniques for Molecular Profiling

A thorough understanding of the molecular characteristics of this compound is paramount for its development. The integration of advanced bioanalytical techniques will provide a comprehensive molecular profile, shedding light on its interactions with biological systems.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be essential for determining the three-dimensional structure of the compound and its potential complexes with biological targets. jddhs.com This structural information is invaluable for understanding binding modes and guiding the rational design of more potent and selective analogues.

Mass spectrometry-based approaches, including proteomics and metabolomics, can offer insights into the compound's effects on cellular pathways. By analyzing changes in protein expression and metabolite levels in response to treatment with this compound, researchers can identify downstream effects and potential biomarkers of activity.

Application of Artificial Intelligence and Machine Learning in De Novo Design of this compound Analogues

The convergence of artificial intelligence (AI) and medicinal chemistry offers unprecedented opportunities for the de novo design of novel therapeutic agents. mdpi.comnih.govchemrxiv.org By leveraging machine learning algorithms, it is possible to design analogues of this compound with optimized properties.

Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical datasets to generate novel molecular structures with desired characteristics. mdpi.com These models can be biased towards generating compounds with improved potency, selectivity, and pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of designed analogues, further refining the design process. chemrxiv.org

| AI/ML Approach | Application in Analogue Design | Potential Outcome |

| Generative Adversarial Networks (GANs) | Generation of novel chemical structures with desired properties. | Discovery of novel scaffolds with enhanced activity. |

| Variational Autoencoders (VAEs) | Learning a compressed representation of chemical space to generate new molecules. | Exploration of diverse chemical matter around the core structure. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of designed analogues based on their chemical structure. | Prioritization of synthetic targets with high predicted potency. |

Development of High-Throughput Screening Assays for New Biological Activities (In Vitro)

To efficiently explore the biological potential of this compound and its future analogues, the development of robust high-throughput screening (HTS) assays is essential. acs.orgbenthamdirect.com These assays will enable the rapid evaluation of large numbers of compounds against a variety of biological targets.

The design of these assays should be tailored to the specific target classes being investigated. For example, fluorescence-based assays are well-suited for measuring enzyme activity, while cell-based assays can be used to assess effects on cellular processes such as proliferation, apoptosis, and signal transduction. nih.gov The miniaturization and automation of these assays will be key to increasing throughput and reducing costs. acs.org

A successful HTS campaign will generate a wealth of data that can be used to identify "hit" compounds with promising activity. This data will also be invaluable for building and refining the computational models used in the de novo design of new analogues.

Synergistic Research with Computational and Experimental Chemistry Approaches

The future of drug discovery lies in the seamless integration of computational and experimental approaches. jddhs.comnih.gov A synergistic research strategy for this compound will leverage the strengths of both disciplines to accelerate progress.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its analogues to their biological targets. jddhs.com These predictions can then be validated experimentally through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Q & A

Q. What are the established synthetic routes for N-(3-acetylphenyl)-2-bromobutanamide, and what experimental conditions are critical for reproducibility?

Methodological Answer: The synthesis involves two key steps:

- Acetylation : React 3-aminoacetophenone with a brominated butanoyl chloride derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like chloroform or dichloromethane are preferred due to their inertness .

- Bromination : Optimize bromine incorporation using pyridinium tribromide (PBr₃) or HBr/acetic acid. Reaction monitoring via TLC is critical to avoid over-bromination byproducts .

Critical Conditions : - Temperature control (0–5°C during acetylation; room temperature for bromination).

- Purification via preparative HPLC or column chromatography to isolate the target compound from unreacted precursors .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the acetyl group (δ ~2.6 ppm for CH₃, 168–170 ppm for carbonyl), bromobutanyl chain (δ 3.8–4.2 ppm for Br-adjacent protons), and aromatic protons (δ 7.2–8.1 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Example: Calculated for C₁₂H₁₃BrNO₂, [M+H]⁺ = 290.0124 .

- FT-IR : Validate bromine (C-Br stretch ~550–600 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles. Use a NIOSH-certified respirator if aerosolization occurs .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to brominated vapors (e.g., HBr gas) .

- Spill Management : Neutralize spills with sodium bicarbonate, collect using non-sparking tools, and dispose as halogenated waste .

Advanced Research Questions

Q. How can bromination efficiency be optimized in the synthesis of this compound while minimizing side-product formation?

Methodological Answer:

- Catalyst Screening : Compare PBr₃, NBS (N-bromosuccinimide), and HBr/acetic acid systems. PBr₃ offers higher selectivity but requires strict moisture control .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance bromine activation but increase side-reactions. Dichloromethane balances reactivity and selectivity .

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track bromine incorporation and terminate the reaction at ~85% conversion to avoid di-brominated byproducts .

Q. How should researchers address discrepancies in reported bioactivity data for brominated acetamide derivatives?

Methodological Answer:

- Control Experiments : Replicate assays under identical conditions (e.g., cell lines, solvent/DMSO concentrations) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., de-brominated analogs) that may confound bioactivity results .

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess variability between studies, particularly for cytotoxicity or enzyme inhibition data .

Q. What strategies mitigate solubility challenges of this compound in aqueous biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- Derivatization : Synthesize a water-soluble prodrug (e.g., phosphate ester) and assess hydrolysis kinetics under physiological conditions .

Q. How can computational methods guide the design of this compound derivatives with improved target binding?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase active sites). Focus on bromine’s role in halogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Hammett σ constants .

Q. What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

- Heat Management : Use jacketed reactors to control exothermic bromination steps during scale-up .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl, 40°C) and monitor via HPLC. Compare half-lives across studies to identify critical degradation thresholds .

- Mechanistic Insight : Use LC-MS to identify cleavage products (e.g., deacetylation or Br⁻ release) and propose degradation pathways .

Q. Why do NMR spectra of this compound vary between research groups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.